2-吡咯烷基去吗啡林罗库溴铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of pyrrolidine derivatives, like the ones related to our compound of interest, often involves palladium-catalyzed carboamination reactions. These reactions enable the formation of enantiomerically enriched pyrrolidine derivatives, demonstrating high efficiency and selectivity (Mai & Wolfe, 2010). The synthesis involves readily available alkenyl or aryl bromides and N-boc-pent-4-enylamines, showcasing a method that could potentially apply to the synthesis of our target compound by adjusting the starting materials or reaction conditions.

Molecular Structure Analysis

Investigating the molecular structure of pyrrolidine derivatives involves crystallography and spectroscopic methods. For instance, the crystal and molecular structure of related brominated compounds has been characterized using single crystal X-ray diffraction, revealing insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions (Rodi et al., 2013). These studies are essential for understanding the 3D arrangement of atoms in molecules and how this influences their reactivity and properties.

Chemical Reactions and Properties

The reactivity of pyrrolidine and its derivatives, including potential reactions of "2-Pyrrolidinyl Desmorpholinylrocuronium Bromide," can be explored through studies on bromination reactions and interactions with other chemical entities. For example, bromination of bis(pyridin-2-yl) diselenide and its reaction mechanism provide insights into how bromine atoms can be introduced into molecular structures, potentially relevant for synthesizing our target compound (Matsulevich et al., 2019).

Physical Properties Analysis

The physical properties of chemical compounds like "2-Pyrrolidinyl Desmorpholinylrocuronium Bromide" are determined by their molecular structure. This includes melting points, boiling points, solubility in various solvents, and crystalline form. While specific data for the compound is not directly available, related research on pyrrolidine derivatives offers a foundation for understanding how structural variations affect these properties.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with other compounds, are critical for the application and handling of "2-Pyrrolidinyl Desmorpholinylrocuronium Bromide." Studies on the oxidative halogenation of pyrroles and the functionalization at different positions on the pyrrolidine ring shed light on the chemical behavior and potential applications of these compounds (Petruso et al., 1994).

科学研究应用

合成和化学转化

罗库溴铵,具有 2-吡咯烷基和去吗啡林基,是开发新的合成方法和化学转化的重点。一个值得注意的贡献是罗库溴铵高效合成路线的开发,突出了环氧开环后吡咯烷引入,避免了难以去除的二取代杂质的产生 (Wu 等人,2017 年)。该方法通过提高产率和减少杂质,在肌肉松弛剂合成方面取得了重大进展。

此外,研究表明,3-甲氧基哌啶在二氯甲烷中与三溴化硼反应转化为 2-(溴甲基)吡咯烷,例证了吡咯烷衍生物在化学合成中的多功能性 (Tehrani 等人,2000 年)。这种转化通过中间双环氮丙啶离子进行,展示了从哌啶到吡咯烷的罕见转化途径,强调了吡咯烷基支架在构建复杂分子中的化学意义。

催化和有机转化

在催化领域,已发现手性吡咯烷基磺酰胺可以促进活化的烯丙基溴化物与 1,3-二羰基化合物之间具有高对映选择性的共轭加成-消除反应 (Xu 等人,2008 年)。这一发现指出了吡咯烷衍生物在促进高度选择性和高效合成复杂功能丰富分子的合成路线中的关键作用,可能包括 2-吡咯烷基去吗啡林罗库溴铵的衍生物。

海洋真菌化合物

对海洋真菌化合物的探索导致分离出具有潜在生物活性的新吡咯烷生物碱 (Tsuda 等人,2005 年)。这些研究突出了吡咯烷结构的天然存在和药理潜力,表明像 2-吡咯烷基去吗啡林罗库溴铵这样的衍生物也可能具有独特的生物活性。

抗菌活性

从吡咯烷底物获得的新型 4-吡咯烷-3-氰基吡啶衍生物的研究表明,对一系列需氧和厌氧菌具有显着的抗菌活性 (Bogdanowicz 等人,2013 年)。这强调了吡咯烷及其衍生物(包括 2-吡咯烷基去吗啡林罗库溴铵)在开发新的抗菌剂中的潜力。

属性

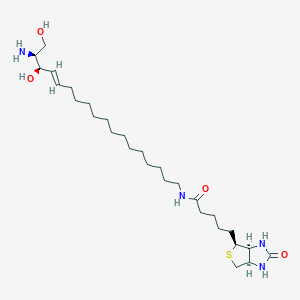

IUPAC Name |

[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O3.BrH/c1-5-16-34(17-8-9-18-34)28-20-26-24-11-10-23-19-29(36)27(33-14-6-7-15-33)21-32(23,4)25(24)12-13-31(26,3)30(28)37-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,27+,28+,29+,30+,31+,32+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZVCMSZGNGDKJ-GYFLCYNPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

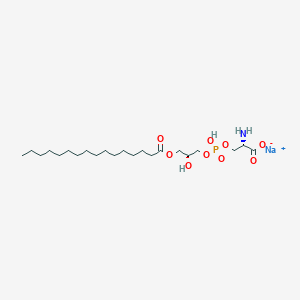

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

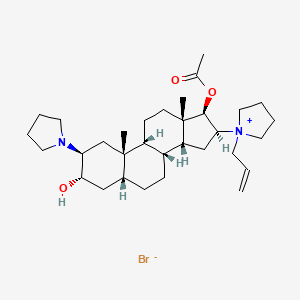

Product Name |

2-Pyrrolidinyl Desmorpholinylrocuronium Bromide | |

CAS RN |

1190105-65-7 |

Source

|

| Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3-(ACETYLOXY)-17-HYDROXY-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[1-2H]Mannose](/img/structure/B1146200.png)

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)